![molecular formula C18H19N3O3 B4739892 2-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4739892.png)
2-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione, commonly known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential applications in cancer therapy and other diseases. FIPI is a synthetic compound that was first synthesized in 2010 by the research group of Dr. Richard H. Oakley at the University of Kansas. Since then, it has been extensively studied for its mechanism of action and its potential as a therapeutic agent.
Wirkmechanismus
FIPI inhibits the activity of PLD enzymes by binding to the active site of the enzyme. PLD enzymes are involved in the production of phosphatidic acid, which is a key molecule in the regulation of cell growth and proliferation. Inhibition of PLD activity by FIPI disrupts the production of phosphatidic acid, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
FIPI has been shown to have significant biochemical and physiological effects in cancer cells. It induces apoptosis in cancer cells by disrupting the production of phosphatidic acid, which is a key molecule in the regulation of cell growth and proliferation. In addition, FIPI has been shown to inhibit the migration and invasion of cancer cells, making it a potential therapeutic agent for the treatment of metastatic cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of FIPI is that it is a small molecule inhibitor, making it easy to use in lab experiments. It has also been shown to be highly selective for PLD enzymes, making it a useful tool for studying the role of PLD enzymes in cancer growth and proliferation. However, one limitation of FIPI is that it has poor solubility in water, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of FIPI. One potential direction is the development of more potent and selective PLD inhibitors based on the structure of FIPI. Another direction is the study of the role of PLD enzymes in other diseases, such as neurodegenerative disorders. In addition, the potential use of FIPI as a therapeutic agent in combination with other cancer treatments is an area of ongoing research. Overall, the study of FIPI and its mechanism of action has the potential to lead to the development of new and effective cancer therapies.
Wissenschaftliche Forschungsanwendungen
FIPI has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of PLD enzymes, which are known to play a crucial role in cancer cell growth and proliferation. Inhibition of PLD activity by FIPI has been shown to induce apoptosis (cell death) in cancer cells, making it a potential therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
2-[[4-(furan-2-ylmethyl)piperazin-1-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-17-15-5-1-2-6-16(15)18(23)21(17)13-20-9-7-19(8-10-20)12-14-4-3-11-24-14/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWILCKZJJIPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



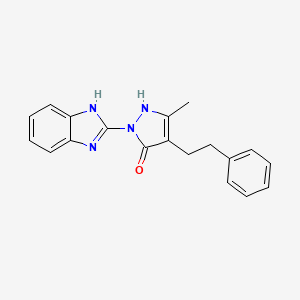
![methyl [5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4739813.png)

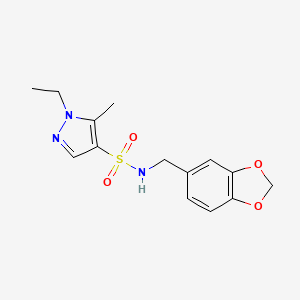
![N-1,3-benzodioxol-5-yl-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4739837.png)
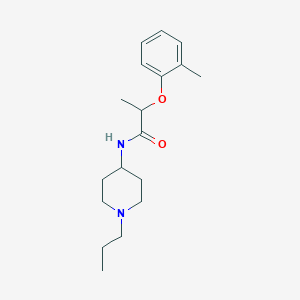
![N-[4-(aminosulfonyl)phenyl]-2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4739842.png)
![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4739845.png)
![2-[(3-phenylpropyl)thio]-1H-benzimidazole](/img/structure/B4739850.png)
![N-(2-bromophenyl)-4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4739858.png)
![2-hexyl-1,2,4,9-tetrahydropyrrolo[3,4-b][1,5]benzodiazepine-3,10-dione](/img/structure/B4739862.png)
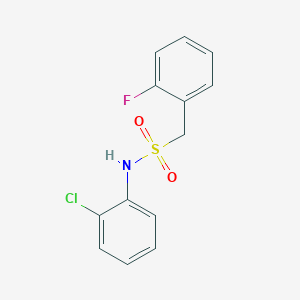
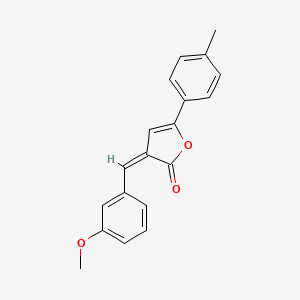
![2-{[4-ethyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4739910.png)